2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol
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Overview
Description
2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol is a compound that features a thiazole ring, a cyclohexane ring, and a hydroxyl group. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
Preparation Methods
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclohexane ring. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring . The cyclohexane ring can then be introduced through a Friedel-Crafts alkylation reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Major Products: Oxidation of the hydroxyl group yields a ketone, while reduction of the thiazole ring can lead to a dihydrothiazole derivative.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The biological activity of 2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol is primarily due to the thiazole ring, which can interact with various biological targets. The compound can inhibit enzymes by binding to their active sites or interfere with microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin . Compared to these compounds, 2-(2-Methyl-1,3-thiazol-4-yl)cyclohexan-1-ol may offer unique properties due to the presence of the cyclohexane ring and hydroxyl group, which can influence its solubility, stability, and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H15NOS/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12/h6,8,10,12H,2-5H2,1H3 |
InChI Key |
OPPRFRVNZLFEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2CCCCC2O |
Origin of Product |
United States |
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